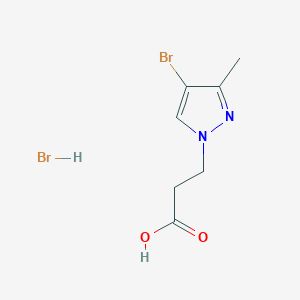

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide

Description

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid hydrobromide is a brominated pyrazole derivative with a propanoic acid moiety and a hydrobromide counterion. The pyrazole ring, substituted with a bromine atom at position 4 and a methyl group at position 3, is linked to a propanoic acid chain. The hydrobromide salt enhances solubility in polar solvents, making it advantageous for pharmaceutical or agrochemical formulations .

Properties

IUPAC Name |

3-(4-bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2.BrH/c1-5-6(8)4-10(9-5)3-2-7(11)12;/h4H,2-3H2,1H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPZYLXOFXWSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1Br)CCC(=O)O.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide typically involves the reaction of 4-bromo-3-methylpyrazole with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in research and development .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of different products with altered chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Analytical Chemistry: The compound is analyzed using techniques such as HPLC, NMR, MS, and X-ray crystallography to confirm its structure and purity.

Cancer Research: It has been investigated for its role in cancer treatment due to its ability to selectively inhibit COX-2, an enzyme involved in inflammation and pain.

Inflammation Research: Its COX-2 inhibitory properties make it a potential candidate for research in reducing inflammation.

Neurodegenerative Diseases Research: The compound’s ability to inhibit COX-2 could potentially reduce inflammation in the brain, which is often associated with neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid;hydrobromide involves the selective inhibition of COX-2, an enzyme responsible for the production of prostaglandins. Prostaglandins play a crucial role in various physiological processes, including inflammation and pain. By inhibiting COX-2, the compound can reduce the production of prostaglandins, thereby alleviating inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Pyrazole Ring

Trifluoromethyl Derivatives

- 3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1001518-85-9): The trifluoromethyl (-CF₃) group at position 3 increases lipophilicity compared to the methyl group in the target compound. This substitution may enhance membrane permeability and metabolic stability, critical for drug design .

- 2-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic Acid (CAS 1005584-44-0): The propanoic acid chain at position 2 (vs.

Difluoromethyl Derivatives

- 3-[4-Bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid (CAS 1856030-59-5): The difluoromethyl (-CF₂H) group at position 3 introduces electronegativity, lowering pKa (predicted 4.26) compared to the target compound. This may influence ionization and solubility in physiological conditions .

Propanoic Acid Modifications

- 3-(3-(Cyclopropylcarbamoyl)-1H-pyrazol-1-yl)propanoic acid (CAS 1006435-17-1): The carbamoyl group replaces the bromine, enabling hydrogen bonding. Such derivatives are often explored for kinase inhibition .

- Chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 from Streptomyces coelicolor): Natural products with antimicrobial activity. The bromine in the target compound may offer distinct bioactivity compared to chlorine .

Salt Forms and Solubility

The hydrobromide salt in the target compound improves aqueous solubility relative to free acids like 3-(methylthio)propanoic acid methyl ester (a pineapple aroma compound with low solubility, cited in pineapple studies ). Neutral analogs, such as 4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine (CAS 2006277-81-0), lack ionic character, limiting their use in aqueous systems .

Comparative Data Table

*Estimated based on analogous structures.

Biological Activity

3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid; hydrobromide is a synthetic compound characterized by its unique pyrazole structure, which has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H9BrN2O2

- Molecular Weight : 233.06 g/mol

- CAS Number : 956824-07-0

- IUPAC Name : 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid; hydrobromide

Biological Activity Overview

The biological activity of 3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid; hydrobromide is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. Here are some key areas of activity:

1. Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid have shown effectiveness against various pathogenic bacteria and fungi. The mechanism often involves disrupting cell membrane integrity or inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects

Research has demonstrated that pyrazole compounds can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions like rheumatoid arthritis and other inflammatory diseases.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, including xanthine oxidase (XO). Inhibition of XO can reduce uric acid levels, making it a potential therapeutic agent for gout and hyperuricemia.

Case Studies and Research Findings

The mechanisms through which 3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid exerts its biological effects can be summarized as follows:

Enzyme Interaction

The compound likely interacts with target enzymes through hydrogen bonding and hydrophobic interactions. For example, in the case of xanthine oxidase, the carbonyl group in the compound may form hydrogen bonds with active site residues, leading to competitive inhibition.

Cell Membrane Disruption

For antimicrobial activity, the presence of bromine in the pyrazole ring may enhance lipophilicity, allowing better penetration into microbial membranes and causing structural disruption.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid hydrobromide, and how can purity be ensured?

Answer: A common approach involves coupling diazomethane with intermediates in dichloromethane (DCM) under controlled低温 conditions (–20°C to –15°C) using triethylamine as a base . Post-synthesis, purification via column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol is critical to isolate the product . Purity should be validated using HPLC (>95% purity threshold) and corroborated with ¹H/¹³C NMR for structural confirmation .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : To confirm the integration of protons (e.g., pyrazole ring protons at δ 7–8 ppm) and carbon environments .

- HPLC : To assess purity (>95% by area normalization) and detect impurities .

- Elemental analysis : To verify stoichiometric consistency with the hydrobromide salt form (e.g., Br content) .

Q. How should researchers handle storage and stability of the hydrobromide salt form?

Answer: Store in airtight, moisture-resistant containers under desiccated conditions (e.g., silica gel). Avoid exposure to heat (>25°C) and humidity to prevent deliquescence, as hydrobromide salts are hygroscopic . Safety protocols such as P402+P404 (dry storage, sealed containers) are recommended .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction design for this compound?

Answer: The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) with information science to predict viable reaction pathways and optimal conditions (solvent, temperature, catalysts) . For instance, transition-state modeling could identify energy barriers in pyrazole ring formation, reducing trial-and-error experimentation . Experimental validation should follow computational predictions to refine parameters like reaction time or solvent polarity.

Q. How to address low yields or contradictory data during scale-up or derivative synthesis?

Answer:

- Root-cause analysis : Compare yields across batches (e.g., 27% vs. 86% in pyrazole derivatives ). Investigate variables like solvent purity, temperature gradients, or side reactions (e.g., bromide displacement).

- Design of Experiments (DoE) : Systematically vary parameters (stoichiometry, solvent ratios) to identify critical factors .

- Replication : Repeat reactions under identical conditions to distinguish procedural errors from inherent limitations.

Q. What strategies enable structural modifications for structure-activity relationship (SAR) studies?

Answer:

- Pyrazole ring modifications : Introduce electron-withdrawing groups (e.g., 4-bromo substituents) to alter electronic properties or steric bulk .

- Propanoic acid moiety : Convert the carboxylic acid to esters or amides to modulate solubility or bioavailability .

- Pharmacophore modeling : Use derivatives like 6-bromo-3-[3-(4-bromophenyl)-...]quinolin-2-one to map interactions with target proteins (e.g., kinase inhibition assays).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.